molecular formula C16H22N4O B11001518 N-(1H-pyrazol-4-yl)-2-[1-(1H-pyrrol-1-ylmethyl)cyclohexyl]acetamide

N-(1H-pyrazol-4-yl)-2-[1-(1H-pyrrol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B11001518
M. Wt: 286.37 g/mol
InChI Key: JNOLSDMALZETCR-UHFFFAOYSA-N
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Description

N-(1H-pyrazol-4-yl)-2-[1-(1H-pyrrol-1-ylmethyl)cyclohexyl]acetamide is a chemical compound with an intriguing structure. Let’s break it down:

    N-(1H-pyrazol-4-yl): This part of the compound contains a pyrazole ring (a five-membered heterocycle) with a nitrogen atom at position 1. The 4-yl indicates a substituent at the 4-position of the pyrazole ring.

    2-[1-(1H-pyrrol-1-ylmethyl)cyclohexyl]acetamide: Here, we have a cyclohexyl group attached to the acetamide functional group via a pyrrole ring (another five-membered heterocycle). The 1-ylmethyl group is linked to the pyrrole nitrogen.

Preparation Methods

The synthetic routes for N-(1H-pyrazol-4-yl)-2-[1-(1H-pyrrol-1-ylmethyl)cyclohexyl]acetamide may involve multistep reactions. Unfortunately, specific literature on its preparation is scarce. similar compounds with pyrazole and pyrrole moieties have been synthesized using various methods, including cyclization reactions and amide bond formation .

Chemical Reactions Analysis

Reactions::

    Cyclization: Formation of the pyrazole and pyrrole rings.

    Amide Bond Formation: Connecting the cyclohexyl group to the acetamide moiety.

Common Reagents and Conditions::

    Cyclization: Cyclization reactions often use reagents like hydrazine derivatives or hydrazones under specific conditions (e.g., reflux in a suitable solvent).

    Amide Bond Formation: Amide formation typically involves carboxylic acid derivatives (e.g., acyl chlorides or anhydrides) reacting with amines (e.g., cyclohexylamine) in the presence of a base (e.g., triethylamine).

Major Products:: The major product is N-(1H-pyrazol-4-yl)-2-[1-(1H-pyrrol-1-ylmethyl)cyclohexyl]acetamide itself.

Scientific Research Applications

This compound’s applications span various fields:

Mechanism of Action

The precise mechanism remains speculative due to limited data. considering its pyrazole and pyrrole moieties, it might interact with specific protein receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

While direct analogs are scarce, we can compare it to related pyrazole and pyrrole derivatives. Notable compounds include 1,4-diphenylpyrazole and 4-(1H-pyrazol-4-yl)pyridine . N-(1H-pyrazol-4-yl)-2-[1-(1H-pyrrol-1-ylmethyl)cyclohexyl]acetamide’s unique structure sets it apart.

Properties

Molecular Formula

C16H22N4O

Molecular Weight

286.37 g/mol

IUPAC Name

N-(1H-pyrazol-4-yl)-2-[1-(pyrrol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C16H22N4O/c21-15(19-14-11-17-18-12-14)10-16(6-2-1-3-7-16)13-20-8-4-5-9-20/h4-5,8-9,11-12H,1-3,6-7,10,13H2,(H,17,18)(H,19,21)

InChI Key

JNOLSDMALZETCR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)NC2=CNN=C2)CN3C=CC=C3

Origin of Product

United States

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